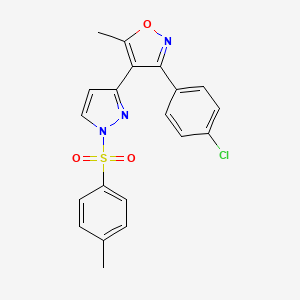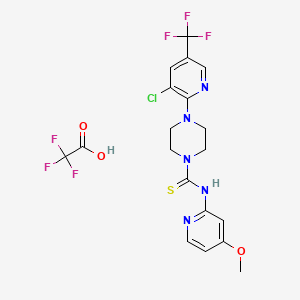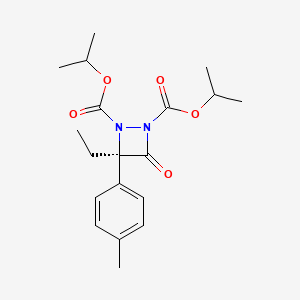![molecular formula C16H15ClN4OS B10763871 3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)
3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML253 is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It is based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold and exhibits nanomolar activity at both human and rat receptors. ML253 has shown excellent efficacy in preclinical models of schizophrenia and displays significant central nervous system exposure .
Vorbereitungsmethoden
The synthesis of ML253 involves the construction of the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This is achieved through a series of cyclization reactions starting from appropriate pyridine and thiophene derivatives.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Carboxamide formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Analyse Chemischer Reaktionen
ML253 undergoes several types of chemical reactions, including:
Oxidation: ML253 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ML253.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings in ML253.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ML253 has a wide range of scientific research applications, including:
Chemistry: ML253 is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.
Biology: It is used to investigate the role of M4 receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: ML253 has shown potential in preclinical models of schizophrenia, making it a candidate for further drug development in the treatment of psychiatric disorders.
Industry: ML253 can be used in the development of new therapeutic agents targeting the M4 receptor
Wirkmechanismus
ML253 exerts its effects by binding to the M4 muscarinic acetylcholine receptor and acting as a positive allosteric modulator. This means that ML253 enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself. The molecular targets and pathways involved include the M4 receptor and downstream signaling pathways that regulate neurotransmitter release and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
ML253 is unique among muscarinic acetylcholine receptor modulators due to its high selectivity for the M4 subtype and its ability to penetrate the blood-brain barrier. Similar compounds include:
VU0467154: Another M4 positive allosteric modulator with similar selectivity but different pharmacokinetic properties.
VU0152100: A positive allosteric modulator of the M1 receptor, highlighting the subtype selectivity of ML253.
LY2119620: A positive allosteric modulator of the M2 receptor, further emphasizing the specificity of ML253 for the M4 receptor
ML253 stands out due to its potent activity, excellent central nervous system exposure, and efficacy in preclinical models of schizophrenia.
Eigenschaften
Molekularformel |
C16H15ClN4OS |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4OS/c1-8-11-13(18)14(23-16(11)21-9(2)12(8)17)15(22)20-7-10-3-5-19-6-4-10/h3-6H,7,18H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
XNCQMFVABACABG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NCC3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate](/img/structure/B10763790.png)
![1-nitro-2-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763797.png)
![6-(2,3-Dichlorobenzyl)-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10763798.png)

![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![3-[(2,6-Difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid](/img/structure/B10763821.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-ethyl-3-[3-(4-phenylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10763825.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)


